Auranofin

Pharmacokinetics Drug Delivery Rheumatology

Auranofin (CAS 34031-32-8) is a lipophilic gold(I) coordination complex comprising triethylphosphine and tetraacetylated thioglucose ligands, with a molecular weight of 678.48 g/mol. Originally FDA-approved in 1985 for rheumatoid arthritis, auranofin functions primarily as a potent thioredoxin reductase (TrxR) inhibitor.

Molecular Formula C20H34AuO9PS
Molecular Weight 678.5 g/mol
CAS No. 34031-32-8
Cat. No. B1666135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAuranofin
CAS34031-32-8
SynonymsAuranofin;  SKF-39162;  SKF-D-39162;  SKF 39162;  SKF D 39162;  SKFD-39162;  SKFD39162;  Ridaura;  NSC 321521, Ridauragold thiol
Molecular FormulaC20H34AuO9PS
Molecular Weight678.5 g/mol
Structural Identifiers
SMILESCCP(CC)CC.CC(=O)OCC1C(C(C(C(O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Au+]
InChIInChI=1S/C14H20O9S.C6H15P.Au/c1-6(15)19-5-10-11(20-7(2)16)12(21-8(3)17)13(14(24)23-10)22-9(4)18;1-4-7(5-2)6-3;/h10-14,24H,5H2,1-4H3;4-6H2,1-3H3;/q;;+1/p-1/t10-,11-,12+,13-,14+;;/m1../s1
InChIKeyAUJRCFUBUPVWSZ-XTZHGVARSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble in water
1.51e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Auranofin (CAS 34031-32-8): Orally Bioavailable Gold(I) Complex with Validated TrxR Inhibitory Activity for Research Applications


Auranofin (CAS 34031-32-8) is a lipophilic gold(I) coordination complex comprising triethylphosphine and tetraacetylated thioglucose ligands, with a molecular weight of 678.48 g/mol [1]. Originally FDA-approved in 1985 for rheumatoid arthritis, auranofin functions primarily as a potent thioredoxin reductase (TrxR) inhibitor . Unlike parenteral gold compounds (gold sodium thiomalate and aurothioglucose), auranofin is orally bioavailable with approximately 25% absorption of the gold moiety [2]. The compound exhibits a monomeric structure in solution, contributing to its distinct pharmacokinetic and pharmacodynamic profile relative to injectable gold complexes [3].

Why Auranofin Cannot Be Substituted with Other Gold(I) Compounds in Research and Procurement


Despite sharing a gold(I) core, auranofin is pharmacologically and functionally distinct from other clinically used gold compounds (gold sodium thiomalate, aurothioglucose) and mechanistically distinct from alternative TrxR inhibitors (e.g., PX-12, ebselen). Auranofin's triethylphosphine ligand confers unique lipophilicity and cellular uptake characteristics that are absent in parenteral gold thiolates [1]. Critically, auranofin's phosphine ligand is essential for its antiparasitic and antimicrobial activities—aurothiomalate and aurothioglucose lack this structural feature and fail to inhibit Toxoplasma gondii growth, demonstrating that gold(I) alone is insufficient [2]. Furthermore, auranofin exhibits differential target engagement profiles compared to other TrxR-targeting agents, with distinct potency ranges and selectivity parameters across species-specific TrxR isoforms [3]. Substituting auranofin with another gold compound or a different TrxR inhibitor will yield non-equivalent experimental outcomes.

Auranofin (CAS 34031-32-8): Quantitative Evidence for Differentiated Selection Against Comparators


Superior Oral Bioavailability and Reduced Tissue Accumulation Versus Injectable Gold Compounds

Auranofin demonstrates fundamentally different pharmacokinetic behavior compared to parenteral gold compounds (gold sodium thiomalate, GST; aurothioglucose, GTG). Auranofin exhibits approximately 25% oral absorption of the gold moiety, whereas GST and GTG show negligible oral absorption and require intramuscular injection for bioavailability [1]. Critically, auranofin displays a substantially longer blood half-life (17-26 days) compared to GST (5.5 days) [2]. Total body retention of auranofin gold is markedly lower: only 15% of radiolabeled auranofin remains at 10 days and <1% at 180 days, versus 43% retention of GST at 60 days and 30% at 180 days [3]. Excretion routes also differ substantially—95% of auranofin gold is excreted in feces versus 70% urinary excretion for GST [4].

Pharmacokinetics Drug Delivery Rheumatology

Superior Human TrxR Inhibition Potency: 20 nM IC50 Versus 65 nM for Aurothioglucose

Auranofin inhibits purified human cytosolic thioredoxin reductase (TrxR) with an IC50 of 20 nM and a Ki of 4 nM for the NADPH-reduced form . In direct comparison, aurothioglucose exhibits an IC50 of 65 nM against isolated TrxR under comparable assay conditions, representing a 3.25-fold lower potency [1]. Both compounds demonstrate selectivity for TrxR over the structurally related enzyme glutathione reductase (GR) [2]. Notably, auranofin achieves this superior potency while maintaining a favorable selectivity profile against off-target redox enzymes. Against Helicobacter pylori TrxR in cell-free assays, auranofin exhibits an IC50 of 88 nM .

Redox Biology Enzyme Inhibition Thioredoxin Reductase

Broader Antimicrobial Spectrum: Activity Against Toxoplasma gondii Absent in Injectable Gold Compounds

Auranofin demonstrates antiparasitic activity against Toxoplasma gondii in vitro that is not shared by aurothiomalate and aurothioglucose, despite all three compounds containing gold(I) and having prior clinical use in rheumatoid arthritis [1]. Auranofin and structurally similar derivatives inhibited T. gondii growth, whereas aurothiomalate and aurothioglucose showed no inhibitory effect [2]. The gold(I) ion and the triethylphosphine ligand are both necessary for this activity—the phosphine ligand, unique to auranofin among the clinical gold drugs, is essential for cellular entry and target engagement [3]. Auranofin inhibits 48 clinical isolates of N. gonorrhoeae, including multidrug-resistant strains, at concentrations as low as 0.03 μg/mL [4].

Antiparasitic Drug Repurposing Antimicrobial

Favorable Cytotoxicity Profile Relative to Alternative TrxR Inhibitor PX-12

In a latency-reversal assay using HIV-infected JLat cell clones, auranofin demonstrated a superior cytotoxicity profile compared to PX-12, an alternative thioredoxin system inhibitor [1]. Auranofin at 2 μM did not reduce cell viability, whereas PX-12 at 60-80 μM caused notable cell death [2]. The effective concentration for auranofin in this assay (2 μM) is 30- to 40-fold lower than the cytotoxic concentrations observed for PX-12 [3]. Both compounds target the Trx/TrxR redox system but exhibit divergent cytotoxicity thresholds, reflecting differences in target engagement and off-target effects [4].

Cytotoxicity Therapeutic Index HIV Latency

Greater Suppression of Bone Resorption Versus Injectable Gold Complexes

In an ex vivo organ culture model using mouse calvaria maintained without serum additives, auranofin demonstrated superior potency in suppressing active bone resorption compared to aurothiomalate and aurothioglucose [1]. All three gold complexes reduced bone resorption to some extent, but auranofin was the most potent within a narrow concentration range of 10^-6 M (1 μM) [2]. At this concentration, auranofin also significantly inhibited collagen synthesis while DNA and protein synthesis remained unaffected, indicating a specific rather than broadly cytotoxic mechanism [3]. None of the compounds mediated their anti-resorptive effects through significant inhibition of lysosomal enzyme release [4].

Bone Resorption Inflammation Organ Culture

Clinically Validated Oral Dosing with Phase I Antiparasitic Trial Pharmacokinetic Data

Auranofin has established clinical dosing parameters validated through a Phase I antiparasitic trial (NIH-sponsored) that provides contemporary pharmacokinetic data [1]. Subjects receiving 6 mg oral auranofin daily for 7 days demonstrated predictable pharmacokinetics supporting its potential as a broad-spectrum antiparasitic agent [2]. In contrast, alternative TrxR inhibitors such as PX-12 and ebselen lack FDA approval and established human dosing parameters [3]. Auranofin's FDA approval status (since 1985) provides extensive human safety data across long-term use in rheumatoid arthritis [4]. Clinical trials are ongoing evaluating auranofin in oncology, including Phase II trials in ovarian cancer and chronic lymphocytic leukemia [5].

Clinical Trial Pharmacokinetics Antiparasitic

Auranofin (CAS 34031-32-8): Recommended Research and Industrial Application Scenarios Based on Validated Differentiation


Validated TrxR Inhibition in Redox Biology and Cancer Research

Researchers investigating thioredoxin reductase-dependent redox homeostasis should select auranofin based on its well-characterized potency profile: IC50 of 20 nM against human cytosolic TrxR (Ki = 4 nM for NADPH-reduced form) and 88 nM against H. pylori TrxR . The compound's 3.25-fold greater potency compared to aurothioglucose (65 nM) enables lower working concentrations and reduced off-target effects [1]. Auranofin induces mitochondrial apoptosis through TrxR inhibition and peroxiredoxin 3 oxidation, with validated activity in lung neuroendocrine tumor cells, small cell lung cancer xenografts, and patient-derived organoid models [2].

Oral Dosing in Preclinical Pharmacokinetic and In Vivo Efficacy Studies

For studies requiring oral administration in rodent models, auranofin is the only clinically used gold compound with meaningful oral bioavailability (~25% gold absorption) . This eliminates the need for parenteral administration required for GST and GTG [1]. The compound's lipophilic, monomeric structure facilitates consistent oral dosing, with established formulation protocols using CMC-Na suspension (≥5 mg/mL) for in vivo administration [2]. The longer blood half-life (17-26 days in humans) supports less frequent dosing regimens compared to injectable gold compounds (5.5 days for GST) [3].

Antimicrobial and Antiparasitic Screening Programs Targeting TrxR

Auranofin should be prioritized for antimicrobial screening programs targeting the thioredoxin system due to its unique phosphine ligand-dependent activity profile . The compound inhibits 48 clinical isolates of N. gonorrhoeae (MIC as low as 0.03 μg/mL) and demonstrates activity against T. gondii that is absent in aurothiomalate and aurothioglucose [1]. Unlike alternative TrxR inhibitors (PX-12, ebselen), auranofin benefits from extensive human safety data and established clinical dosing parameters (6 mg daily) that facilitate translational studies [2].

FDA-Approved Tool Compound for Investigational New Drug (IND) Studies

For translational researchers planning investigator-initiated clinical trials, auranofin offers a substantial regulatory advantage over non-approved TrxR inhibitors . The compound's FDA approval status (since 1985) and established safety profile in rheumatoid arthritis patients reduce IND application requirements [1]. Contemporary Phase I pharmacokinetic data from NIH-sponsored antiparasitic trials provide modern reference values for clinical study design [2]. Ongoing Phase II trials in oncology (ovarian cancer, CLL) demonstrate the feasibility of repurposing auranofin for new indications [3].

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